2-{[(5S)-5-amino-5-carboxylatopentyl]amino}-6-imino-3-(beta-D-ribofuranosyl)-3,6-dihydropyrimidin-1-ium
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Overview
Description
Lysidine zwitterion is a zwitterion obtained by transfer of a proton from the carboxy group to the cytidine ring of lysidine. Nucleoside used in tRNA Ile2 at position 34. Ensures the tRNA only charges Ile and not Met.
Scientific Research Applications
1. Synthesis and Chemical Reactions
- Baiazitov et al. (2017) detailed a method for preparing 1-(N-ribofuranosyl)-6-imino-1,6-dihydropyrimidin-4-amines, illustrating the chemical versatility of similar compounds in synthetic chemistry (Baiazitov et al., 2017).
2. Biological Activity
- Petrie et al. (1985) synthesized several pyrazolo[3,4-d]pyrimidine ribonucleosides, including compounds similar to the one , and tested them for biological activity, revealing potential applications in biology and medicine (Petrie et al., 1985).
3. Methodological Development in Organic Synthesis
- Nilsson and Overman (2006) developed methods for synthesizing 2-imino-5-carboxy-3,4-dihydropyrimidines, contributing to the advancement of organic synthesis techniques (Nilsson & Overman, 2006).
4. Applications in Nucleoside Synthesis
- Sund and Kronberg (2008) explored the ring-opening of related compounds, providing insights into the synthesis of nucleoside derivatives, which are crucial in various biological processes (Sund & Kronberg, 2008).
5. Antibacterial and Antiviral Potential
- Srivastava et al. (1975) synthesized and tested derivatives of 5-amino-1-(beta-D-ribofuranosyl)imidazole-4-carboxamide for antibacterial and antiviral activity, highlighting the compound's relevance in pharmacological research (Srivastava et al., 1975).
6. Enzymatic Activity Inhibition
- Shaw et al. (1979) investigated derivatives of N-(5-Amino-1-β-D-ribofuranosyl-4-carbonyl)-L-aspartic acid 5′-phosphate (SAICAR) for their inhibitory effects on specific enzymes, indicating potential applications in studying enzyme activities (Shaw et al., 1979).
properties
Product Name |
2-{[(5S)-5-amino-5-carboxylatopentyl]amino}-6-imino-3-(beta-D-ribofuranosyl)-3,6-dihydropyrimidin-1-ium |
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Molecular Formula |
C15H25N5O6 |
Molecular Weight |
371.39 g/mol |
IUPAC Name |
(2S)-2-amino-6-[[4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-1-ium-2-yl]amino]hexanoate |
InChI |
InChI=1S/C15H25N5O6/c16-8(14(24)25)3-1-2-5-18-15-19-10(17)4-6-20(15)13-12(23)11(22)9(7-21)26-13/h4,6,8-9,11-13,21-23H,1-3,5,7,16H2,(H3,17,18,19,24,25)/t8-,9+,11+,12+,13+/m0/s1 |
InChI Key |
BXXJNZSQQQFAIZ-IINAIABHSA-N |
Isomeric SMILES |
C1=C[N+](=C(N=C1N)NCCCC[C@@H](C(=O)[O-])N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
C1=C[N+](=C(N=C1N)NCCCCC(C(=O)[O-])N)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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